6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
Description
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorophenyl substituent at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₁H₇ClN₂O₂, with a molecular weight of 248.67 g/mol (CAS: [specified in ]). The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antitubercular and antimicrobial agents, as evidenced by its structural analogs in high-throughput drug discovery programs .
Properties
IUPAC Name |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACBRCGJYCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3-cyanoacrylate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its bioactive properties , particularly as an antimicrobial and anticancer agent. Its structure allows for interaction with various biological targets, such as enzymes and receptors, potentially leading to therapeutic effects against diseases like cancer and infections .
- Anticancer Activity: Research has shown that pyrimidine derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
- Antimicrobial Properties: Studies have indicated that compounds similar to 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid possess antimicrobial activities against bacteria and fungi, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of substituents on the pyrimidine ring in determining biological activity. Variations in the 2-chlorophenyl group can significantly affect the potency of the compound against specific molecular targets. For instance, modifications leading to increased lipophilicity or hydrogen bonding capabilities have been shown to enhance activity against certain enzymes .
Case Study 1: Anticancer Research
A study focusing on pyrimidine derivatives demonstrated that modifications at the 6-position could lead to compounds with enhanced inhibitory effects on cancer cell proliferation. For example, derivatives with hydroxyl groups showed improved interactions with target proteins involved in cancer progression, leading to higher efficacy compared to unmodified compounds .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of pyrimidine-based compounds revealed that 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid exhibited significant activity against Staphylococcus aureus. The study emphasized the role of structural features in enhancing membrane permeability, which is crucial for antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-4-carboxylic Acid Derivatives
Structural Modifications and Electronic Effects
The biological and physicochemical properties of pyrimidine-4-carboxylic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Fluorine-substituted analogs () exhibit improved aqueous solubility compared to chlorophenyl derivatives due to reduced hydrophobicity .
- Acidity : The carboxylic acid group (pKa ~2–3) is deprotonated at physiological pH, enhancing bioavailability. Electron-withdrawing substituents (e.g., Cl, CF₃) further lower pKa, increasing ionization .
Biological Activity
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid features a pyrimidine ring substituted with a chlorophenyl group and a carboxylic acid functional group. The presence of the chlorine atom enhances its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activities
Antimicrobial Activity:
Research indicates that compounds containing pyrimidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.
Anticancer Properties:
The compound has been investigated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective growth inhibition . The presence of the chlorophenyl group is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells.
The biological activity of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Modulation: It can bind to various receptors, altering their conformation and affecting downstream signaling pathways .
Case Studies
-
Antibacterial Evaluation:
A study evaluated the antibacterial efficacy of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent . -
Cytotoxicity Assays:
In a cytotoxicity assay against A549 cells, the compound exhibited an IC50 value of 40.54 µg/mL, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
